3,5-Methano-2H-cyclopenta[b]furan-2-one, hexahydro-6-iodo-7-phenyl-
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Overview
Description
Preparation Methods
The preparation of 6-HYDROXY-5-IODO-3-PHENYL-2-NORBORNANECARBOXYLIC ACID GAMMA-LACTONE involves several synthetic routes. One common method includes the iodination of a norbornane derivative followed by lactonization. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent under controlled temperature and pressure .
Chemical Reactions Analysis
6-HYDROXY-5-IODO-3-PHENYL-2-NORBORNANECARBOXYLIC ACID GAMMA-LACTONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-HYDROXY-5-IODO-3-PHENYL-2-NORBORNANECARBOXYLIC ACID GAMMA-LACTONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
6-HYDROXY-5-IODO-3-PHENYL-2-NORBORNANECARBOXYLIC ACID GAMMA-LACTONE can be compared with other similar compounds, such as:
6-HYDROXY-5-IODO-3-PHENYL-2-NORBORNANECARBOXYLIC ACID: Lacks the gamma-lactone ring, which may affect its chemical properties and biological activities.
5-IODO-3-PHENYL-2-NORBORNANECARBOXYLIC ACID GAMMA-LACTONE: Lacks the hydroxy group, potentially altering its reactivity and interactions.
6-HYDROXY-3-PHENYL-2-NORBORNANECARBOXYLIC ACID GAMMA-LACTONE: Lacks the iodine atom, which may influence its overall stability and function.
Properties
CAS No. |
6935-56-4 |
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Molecular Formula |
C14H13IO2 |
Molecular Weight |
340.16 g/mol |
IUPAC Name |
2-iodo-9-phenyl-4-oxatricyclo[4.2.1.03,7]nonan-5-one |
InChI |
InChI=1S/C14H13IO2/c15-12-8-6-9-11(14(16)17-13(9)12)10(8)7-4-2-1-3-5-7/h1-5,8-13H,6H2 |
InChI Key |
HSYRRILDTLPLIV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C(C2OC3=O)I)C4=CC=CC=C4 |
Origin of Product |
United States |
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